Cas no 948291-18-7 (2-chloro-3-(chloromethyl)-6-methyl-quinoline)

2-chloro-3-(chloromethyl)-6-methyl-quinoline structure
948291-18-7 structure
Product Name:2-chloro-3-(chloromethyl)-6-methyl-quinoline
CAS No:948291-18-7
MF:C11H9Cl2N
MW:226.101860761642
CID:870886
PubChem ID:17039796
Update Time:2025-04-19

2-chloro-3-(chloromethyl)-6-methyl-quinoline Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-3-(chloromethyl)-6-methyl-quinoline
    • 2-chloro-3-(chloromethyl)-6-methylquinoline
    • 2-CHLORO-3-CHLOROMETHYL-6-METHYLQUINOLINE
    • 2-chloro-3-(chloromethyl)6-methylquinoline
    • FT-0743328
    • DTXSID30588982
    • SCHEMBL14617051
    • AB42545
    • MFCD07780130
    • 948291-18-7
    • Inchi: 1S/C11H9Cl2N/c1-7-2-3-10-8(4-7)5-9(6-12)11(13)14-10/h2-5H,6H2,1H3
    • InChI Key: QTVPGRBERZUJGG-UHFFFAOYSA-N
    • SMILES: ClC1=C(CCl)C=C2C=C(C)C=CC2=N1

Computed Properties

  • Exact Mass: 225.01100
  • Monoisotopic Mass: 225.0112047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89000
  • LogP: 3.93540
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